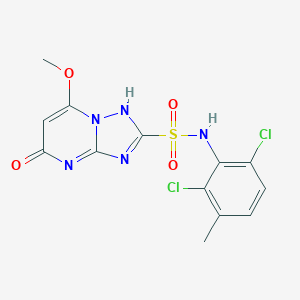
Metosulam-5-hydroxy
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Metosulam-5-hydroxy is a chemical compound that belongs to the class of sulfonanilide herbicides. It is primarily used as a post-emergence, broad-spectrum foliar herbicide to control broad-leaved weeds in various crops such as cereals, grain legumes, pasture, alfalfa, and rice . The compound is known for its selective action, being absorbed by roots and shoots, and inhibiting plant amino acid synthesis through the enzyme acetohydroxyacid synthase (AHAS) .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Metosulam-5-hydroxy involves multiple steps, starting with the preparation of the sulfonanilide core. The key steps include:
Formation of the sulfonanilide core: This is achieved by reacting 2,6-dichloro-3-methylphenylamine with chlorosulfonic acid to form the sulfonamide intermediate.
Cyclization: The intermediate undergoes cyclization with triazolopyrimidine derivatives under controlled conditions to form the triazolopyrimidine-sulfonanilide structure.
Hydroxylation: The final step involves the hydroxylation of the triazolopyrimidine ring to introduce the hydroxy group at the 5-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large-scale production of the sulfonamide intermediate and triazolopyrimidine derivatives.
Controlled reaction conditions: Maintaining optimal temperature, pressure, and pH to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity.
化学反应分析
Types of Reactions: Metosulam-5-hydroxy undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atoms in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation products: Ketones and aldehydes.
Reduction products: Amines and other reduced derivatives.
Substitution products: Various substituted phenyl derivatives.
科学研究应用
Agricultural Use
Metosulam-5-hydroxy is predominantly applied in agriculture for weed control. It is particularly effective in managing broad-leaved weeds in various crops, which enhances crop yield and quality. The compound's selectivity allows it to target specific weed species without harming the crops .
Chemistry
In the field of chemistry, this compound serves as a model compound for studying sulfonanilide chemistry and triazolopyrimidine derivatives. Researchers utilize it to explore reaction mechanisms and develop new synthetic pathways for related compounds .
Biological Studies
This compound has been investigated for its effects on plant physiology, particularly regarding amino acid synthesis inhibition. Studies have shown that its application can lead to significant physiological changes in treated plants, providing insights into herbicide action mechanisms and plant responses .
Medicinal Research
Emerging research indicates potential medicinal applications for this compound beyond herbicidal use. Its structural characteristics may allow it to serve as a lead compound in developing new pharmaceuticals, particularly in targeting metabolic pathways affected by amino acid synthesis .
Case Study 1: Efficacy in Crop Protection
A study conducted on the efficacy of this compound demonstrated its effectiveness in controlling broad-leaved weeds in cereal crops. The results indicated a significant reduction in weed biomass compared to untreated controls, leading to improved crop yield and quality .
Case Study 2: Toxicological Profile
Toxicological assessments have shown that this compound exhibits low toxicity levels in acute oral toxicity studies conducted on rats. The compound was rapidly absorbed and primarily excreted unchanged, indicating a favorable safety profile for agricultural use .
作用机制
Metosulam-5-hydroxy exerts its herbicidal effects by inhibiting the enzyme acetohydroxyacid synthase (AHAS), which is crucial for the synthesis of branched-chain amino acids in plants. The inhibition of AHAS leads to the accumulation of toxic intermediates and the depletion of essential amino acids, ultimately causing plant death .
相似化合物的比较
Florasulam: Another sulfonanilide herbicide with a similar mode of action.
Cloransulam-methyl: A sulfonanilide herbicide used for controlling broad-leaved weeds.
Pyroxsulam: A triazolopyrimidine herbicide with similar chemical properties
Uniqueness: Metosulam-5-hydroxy is unique due to its specific hydroxylation at the 5-position, which enhances its herbicidal activity and selectivity. This structural feature distinguishes it from other similar compounds and contributes to its effectiveness in controlling a wide range of broad-leaved weeds .
属性
IUPAC Name |
N-(2,6-dichloro-3-methylphenyl)-7-methoxy-5-oxo-4H-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N5O4S/c1-6-3-4-7(14)11(10(6)15)19-25(22,23)13-17-12-16-8(21)5-9(24-2)20(12)18-13/h3-5,19H,1-2H3,(H,16,17,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSROZLYMVPRAFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)NS(=O)(=O)C2=NN3C(=CC(=O)NC3=N2)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201028259 |
Source


|
| Record name | N-(2,6-Dichloro-3-methylphenyl)-7-methoxy-5-oxo-4H-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201028259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













